5-HT3 Receptor Affinity: A Defined Interaction Lacking in Simpler Guanidines
N-Benzylguanidinium acetate, as a source of N-benzylguanidine, demonstrates defined affinity for the 5-hydroxytryptamine 3 (5-HT3) receptor. In competitive binding assays using NG-108-15 mouse neuroblastoma-glioma cells, the compound exhibits a Ki value of >1 nM [1]. This contrasts with unsubstituted guanidine or simple alkyl guanidines, which lack this specific receptor interaction profile.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1 nM |
| Comparator Or Baseline | Unsubstituted Guanidine / Simple Alkyl Guanidines |
| Quantified Difference | Defined affinity vs. no significant reported affinity |
| Conditions | In vitro binding to 5-HT3 receptor in NG-108-15 mouse neuroblastoma-glioma cells |
Why This Matters
This specific, quantifiable receptor interaction enables the use of N-Benzylguanidinium acetate as a selective tool compound for probing 5-HT3 receptor pharmacology, which cannot be achieved with generic guanidine controls.
- [1] BindingDB. BDBM50013044: 1-Benzylguanidine (Ki data for 5-HT3 receptor). View Source
